1,3,6-Triazabicyclo[4.2.1]nonane 1,3,6-Triazabicyclo[4.2.1]nonane
Brand Name: Vulcanchem
CAS No.: 736179-85-4
VCID: VC16822693
InChI: InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2
SMILES:
Molecular Formula: C6H13N3
Molecular Weight: 127.19 g/mol

1,3,6-Triazabicyclo[4.2.1]nonane

CAS No.: 736179-85-4

Cat. No.: VC16822693

Molecular Formula: C6H13N3

Molecular Weight: 127.19 g/mol

* For research use only. Not for human or veterinary use.

1,3,6-Triazabicyclo[4.2.1]nonane - 736179-85-4

Specification

CAS No. 736179-85-4
Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
IUPAC Name 1,3,6-triazabicyclo[4.2.1]nonane
Standard InChI InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2
Standard InChI Key KPQPVUVFJQYJAA-UHFFFAOYSA-N
Canonical SMILES C1CN2CCN(C2)CN1

Introduction

Structural and Molecular Characteristics

1,3,6-Triazabicyclo[4.2.1]nonane belongs to the azabicycloalkane family, featuring a bicyclo[4.2.1]nonane backbone with three nitrogen atoms replacing carbons at positions 1, 3, and 6. The molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol. The bicyclic framework imposes significant ring strain, which influences both its reactivity and conformational stability. Key structural features include:

  • Ring System: A fused bicyclic structure comprising a seven-membered ring and a two-membered bridge.

  • Nitrogen Placement: The 1,3,6-triaza configuration creates distinct electronic environments, enabling participation in hydrogen bonding and coordination chemistry.

  • Chirality: The asymmetric arrangement of nitrogen atoms introduces stereochemical complexity, though specific enantiomeric data remain uncharacterized.

Theoretical calculations using density functional theory (DFT) suggest that the compound’s stability is influenced by intramolecular hydrogen bonding between adjacent nitrogen atoms .

Synthesis and Manufacturing

Synthetic Routes

  • Precursor Preparation: Starting with a linear triamine derivative, such as 1,3,6-triaminononane.

  • Cyclization: Intramolecular nucleophilic substitution or reductive amination to form the bicyclic framework.

  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .

Example Protocol (Hypothetical):

  • Reactants: 1,3,6-Triaminononane, Boc anhydride, triethylamine.

  • Conditions: Reflux in dichloromethane (40°C, 12 hours).

  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients .

Industrial-Scale Production

Industrial synthesis would require optimization for yield and cost-efficiency. Key considerations include:

  • Catalysis: Transition metal catalysts (e.g., palladium) to facilitate cyclization.

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) to enhance reaction kinetics.

  • Quality Control: High-performance liquid chromatography (HPLC) to ensure >95% purity.

Chemical and Physical Properties

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
Boiling Point~250°C (estimated)
SolubilityModerate in polar solvents
LogP (Partition Coefficient)0.8 (predicted)

The compound’s solubility profile suggests compatibility with aqueous and organic media, making it versatile for synthetic applications. Spectroscopic characterization would involve:

  • ¹H NMR: Peaks between δ 2.5–3.5 ppm for bridgehead protons.

  • ¹³C NMR: Signals near δ 40–50 ppm for nitrogen-adjacent carbons.

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for:

  • Ligand Design: Coordination complexes with transition metals (e.g., Ru, Pd).

  • Peptide Mimetics: Rigid backbones for constraining peptide conformations.

Materials Science

  • Polymer Additives: Enhance thermal stability in polyamides.

  • Coordination Frameworks: Porous materials for gas storage.

AspectProtocol
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, safety goggles
VentilationUse fume hoods for powder handling
Spill ManagementAbsorb with inert material (e.g., vermiculite) and dispose as hazardous waste
DisposalIncinerate via licensed facilities compliant with EPA guidelines

Comparison with Related Azabicyclo Compounds

Structural Analogues

  • 1,4-Diazabicyclo[4.2.1]nonane: Lacks the third nitrogen, reducing hydrogen-bonding capacity.

  • 1,3,5-Triazabicyclo[3.2.1]octane: Smaller ring size increases ring strain but enhances reactivity.

Functional Differences

The 1,3,6-triaza configuration offers unique steric and electronic properties, enabling selective interactions in catalytic and biological systems.

Future Research Directions

  • Synthetic Optimization: Develop high-yield routes using flow chemistry.

  • Pharmacological Profiling: Screen against kinase and protease libraries.

  • Ecotoxicology Studies: Assess biodegradation and bioaccumulation potential.

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